molecular formula C15H14N4O5 B4641615 N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide

N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide

Cat. No. B4641615
M. Wt: 330.30 g/mol
InChI Key: XOFHJDFEFUNXOK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide, also known as NPHC, is a chemical compound that has been widely used in scientific research for its potential as an anticancer agent. This compound belongs to the class of hydrazinecarboxamides and has shown promising results in inhibiting the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the activity of HDACs. Additionally, N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in lab experiments is its potential as an anticancer agent. N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide.

Future Directions

There are several future directions for research on N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide. One direction is to investigate the potential of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide as a therapeutic agent for cancer treatment. Clinical trials are needed to determine the safety and efficacy of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in humans. Another direction is to further elucidate the mechanism of action of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide. Understanding the molecular mechanisms underlying the anticancer effects of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide could lead to the development of more effective cancer therapies. Additionally, future research could explore the potential of N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide in other disease models, such as inflammatory diseases and neurodegenerative disorders.

Scientific Research Applications

N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-nitrophenyl)-2-(phenoxyacetyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c20-14(10-24-13-4-2-1-3-5-13)17-18-15(21)16-11-6-8-12(9-7-11)19(22)23/h1-9H,10H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFHJDFEFUNXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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